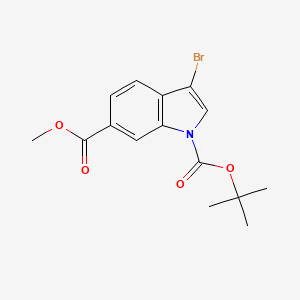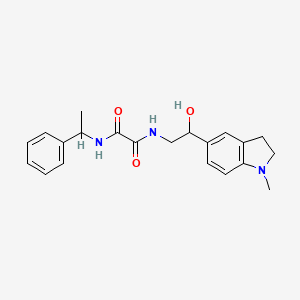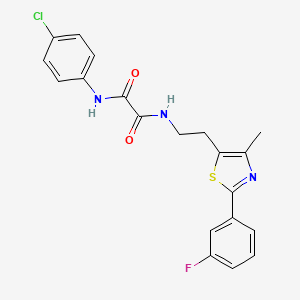![molecular formula C27H25N5O4S B2944287 2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide CAS No. 326888-12-4](/img/structure/B2944287.png)
2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O4S and its molecular weight is 515.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization and Antimicrobial Activity
One research avenue involves the cyclization of nitroacetamide derivatives to afford benzofused lactams, which provides a novel and simple route to these compounds. For example, Fante et al. (2014) demonstrated the intramolecular cyclization of nitroacetamide derivatives, which could be relevant to synthesizing complex molecules like 2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide for further biological evaluation or as intermediates in organic synthesis (Fante, Soro, Siaka, Marrot, & Coustard, 2014).
Additionally, the antimicrobial properties of novel compounds, especially those containing triazole and quinoline moieties, have been a focus. Yurttaş et al. (2020) synthesized new triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity, indicating that compounds with these structures have significant potential for developing new antimicrobial agents (Yurttaş, Kubilay, Evren, Kısacık, & Karaca Gençer, 2020). Such research underscores the importance of exploring compounds like this compound for potential antimicrobial applications.
Advanced Synthesis Techniques and Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of related compounds, focusing on the incorporation of isoquinoline and triazole units, are crucial for discovering new drugs and materials. Rao et al. (2020) synthesized oxazol-5(4H)-one derivatives using tetrahydroisoquinoline, showing antimicrobial activity, which suggests the utility of incorporating such heterocyclic units into drug development efforts (Rao, Rao, Parvatamma, Prashanthi, & Cheedarala, 2020).
Mechanism of Action
properties
IUPAC Name |
2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c33-16-6-14-28-23(34)17-37-27-30-29-22(32(27)19-9-2-1-3-10-19)13-15-31-25(35)20-11-4-7-18-8-5-12-21(24(18)20)26(31)36/h1-5,7-12,33H,6,13-17H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNWOQJQNDKZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)
![2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944217.png)




![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2944227.png)